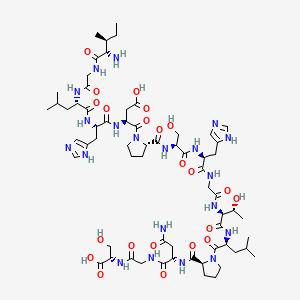
Ingap (104-118)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ingap (104-118) is a useful research compound. Its molecular formula is C64H100N20O22 and its molecular weight is 1501.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ingap (104-118) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ingap (104-118) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Diabetes Treatment
INGAP 104-118 has been extensively studied in clinical settings:
- Phase 2 Clinical Trials :
- In these trials, patients with Type 1 diabetes exhibited increased C-peptide levels after daily administration of INGAP 104-118 for 90 days, indicating improved insulin production .
- Type 2 diabetes patients showed a notable reduction in glycosylated hemoglobin (HbA1c), demonstrating enhanced glycemic control .
Mechanistic Studies
Research has elucidated the signaling pathways involved in the action of INGAP 104-118:
Case Study: Type 1 Diabetes Patient
A patient treated with INGAP 104-118 showed a marked increase in C-peptide levels and a reduction in HbA1c after three months of therapy. This case highlights the peptide's potential to restore pancreatic function and improve metabolic control.
Case Study: Type 2 Diabetes Patient
Another patient experienced improved glycemic control and reduced dependency on exogenous insulin following treatment with INGAP 104-118. This outcome underscores the peptide's role as a therapeutic agent capable of enhancing endogenous insulin production.
Challenges and Future Directions
Despite its promising applications, several challenges remain:
Analyse Chemischer Reaktionen
Chemical Stability and Degradation Pathways
INGAP (104-118) exhibits limited plasma stability due to its linear structure. Comparative studies with cyclized analogs revealed:
Cyclization via disulfide bonds (e.g., INGAP-19C) significantly enhances resistance to proteolytic degradation, as confirmed by HPLC and mass spectrometry . Hydrophobic termini (e.g., tryptophan residues in INGAP-19) further stabilize the peptide’s loop structure, mimicking the native protein conformation .
Receptor Binding and Signaling Interactions
INGAP (104-118) activates intracellular pathways through putative G protein-coupled receptors (GPCRs), as evidenced by:
-
ERK1/2 Phosphorylation : Both INGAP (104-118) and recombinant INGAP (rINGAP) induce Erk1/2 activation in RIN-m5F cells, with rINGAP showing 100-fold higher molar efficiency . Pertussis toxin (Ptx) inhibits this activation, confirming Gi/o protein involvement .
-
Akt Pathway : INGAP (104-118) stimulates PI3-K/Akt signaling, critical for β-cell survival and differentiation . Wortmannin (PI3-K inhibitor) blocks ILS formation in human pancreatic ductal cells .
Key differences between INGAP (104-118) and rINGAP :
| Parameter | INGAP (104-118) | rINGAP (Full-Length Protein) |
|---|---|---|
| Internalization Kinetics | Rapid (minutes) | Slow (hours) |
| Membrane Interaction | No clustering | Clustering via macropinocytosis |
| Src Kinase Involvement | Absent | Required |
Enzymatic Inhibition and Cytoprotective Effects
INGAP (104-118) modulates enzymatic activity to protect β-cells:
-
iNOS Suppression : Reduces cytokine-induced nitric oxide (NO) production by 80% in INS-1 cells via inhibition of iNOS expression .
-
Caspase-3 Inhibition : Decreases caspase-3 cleavage by 88% in human ductal epithelial cells, mitigating apoptosis .
Transcriptional Regulation
Macroarray analysis of neonatal rat islets treated with INGAP (104-118) revealed upregulation of:
| Gene Category | Representative Genes | Fold Change | Functional Role |
|---|---|---|---|
| Insulin Secretion | SUR1, Kir6.2, SNAP-25 | 2.1–3.5× | K+ channel regulation, exocytosis |
| β-Cell Development | PDX-1, HNF3β, USF1 | 1.8–2.7× | Islet neogenesis, differentiation |
| Anti-Apoptotic | Bcl-2, Akt | 1.5–2.0× | Survival signaling |
RT-PCR and Western blot validation confirmed increased PDX-1 and SNAP-25 protein levels .
Comparative Bioactivity
Structural modifications alter functional efficacy:
| Metric | INGAP (104-118) | INGAP-19 | INGAP-19C |
|---|---|---|---|
| Erk1/2 Activation (EC50) | 8.35 μM | 3.2 μM | 3.5 μM |
| Plasma Half-Life | 12 hours | 24 hours | >48 hours |
| β-Cell Proliferation | +30% | +55% | +60% |
Cyclized INGAP-19C retains bioactivity while achieving superior pharmacokinetics .
Clinical Implications
Phase II trials demonstrated INGAP (104-118)’s ability to improve C-peptide levels in type 1 diabetes and HbA1c in type 2 diabetes . Limitations in stability have driven development of cyclized analogs like INGAP-19C for sustained delivery .
Eigenschaften
CAS-Nummer |
353273-97-9 |
|---|---|
Molekularformel |
C64H100N20O22 |
Molekulargewicht |
1501.6 g/mol |
IUPAC-Name |
(3S)-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C64H100N20O22/c1-8-32(6)51(66)60(101)71-24-47(89)74-36(15-30(2)3)55(96)77-38(18-35-22-68-29-73-35)56(97)79-41(20-50(92)93)63(104)84-14-10-12-45(84)59(100)81-42(26-85)57(98)76-37(17-34-21-67-28-72-34)53(94)70-25-49(91)82-52(33(7)87)61(102)80-40(16-31(4)5)62(103)83-13-9-11-44(83)58(99)78-39(19-46(65)88)54(95)69-23-48(90)75-43(27-86)64(105)106/h21-22,28-33,36-45,51-52,85-87H,8-20,23-27,66H2,1-7H3,(H2,65,88)(H,67,72)(H,68,73)(H,69,95)(H,70,94)(H,71,101)(H,74,89)(H,75,90)(H,76,98)(H,77,96)(H,78,99)(H,79,97)(H,80,102)(H,81,100)(H,82,91)(H,92,93)(H,105,106)/t32-,33+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,51-,52-/m0/s1 |
InChI-Schlüssel |
WMUIYURBHSELFV-NZODMTSUSA-N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)O)N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)O)N |
Sequenz |
IGLHDPSHGTLPNGS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















